2-fluoro-N-[(E)-(4-nitro-1,3-benzodioxol-5-yl)methylidene]aniline
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Overview
Description
(E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a nitrobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Step 1: Preparation of the aldehyde precursor, 4-nitro-2H-1,3-benzodioxole-5-carbaldehyde.
Step 2: Preparation of the amine precursor, 2-fluoroaniline.
Step 3: Condensation reaction between 4-nitro-2H-1,3-benzodioxole-5-carbaldehyde and 2-fluoroaniline in the presence of a catalyst to form the imine.
Industrial Production Methods
In an industrial setting, the synthesis of (E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group and fluorophenyl moiety may play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-CHLOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE
- (E)-N-(2-BROMOPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE
Uniqueness
(E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C14H9FN2O4 |
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Molecular Weight |
288.23 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-(4-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H9FN2O4/c15-10-3-1-2-4-11(10)16-7-9-5-6-12-14(21-8-20-12)13(9)17(18)19/h1-7H,8H2 |
InChI Key |
UDHKFKWJLYQBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C=NC3=CC=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
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